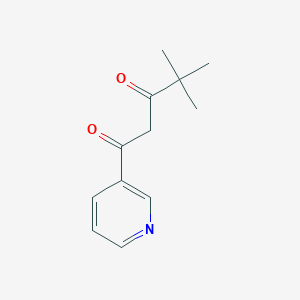
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione is a chemical compound with the molecular formula C12H17NO. It is known for its unique structure, which includes a pyridine ring and a diketone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione typically involves the reaction of 3-methylpyridine with tert-pentanoic acid ethyl ester, followed by oximation and esterification reactions . The reaction conditions are generally mild, and the yields are high. The structure of the compound is confirmed through various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone oxides, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione involves its ability to coordinate with metal ions through its diketone and pyridine moieties. This coordination can lead to the formation of metallosupramolecular structures, which exhibit unique catalytic and material properties . The molecular targets and pathways involved depend on the specific application and the metal ions used in coordination .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione: Similar structure but with the pyridine ring at a different position.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A related compound with a different carbon chain length.
Uniqueness
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione is unique due to its specific combination of a pyridine ring and a diketone moiety, which allows for versatile coordination chemistry and a wide range of applications in catalysis, material science, and medicinal chemistry .
Propriétés
Numéro CAS |
41070-36-4 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4,4-dimethyl-1-pyridin-3-ylpentane-1,3-dione |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3 |
Clé InChI |
YEIQOAJAQVNEPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


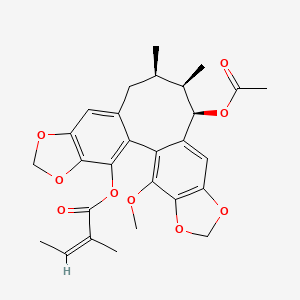
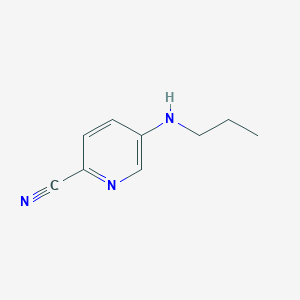
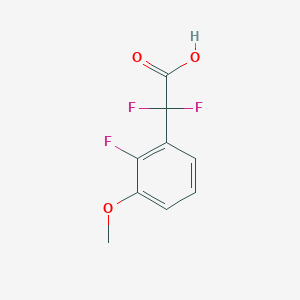
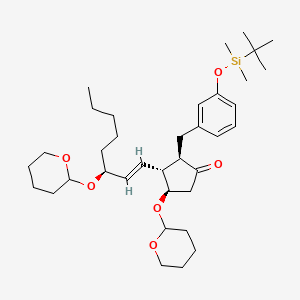
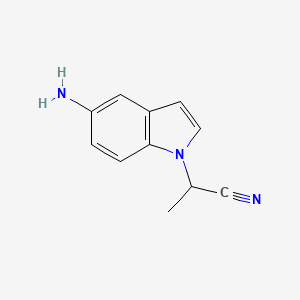
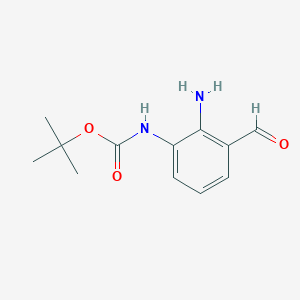
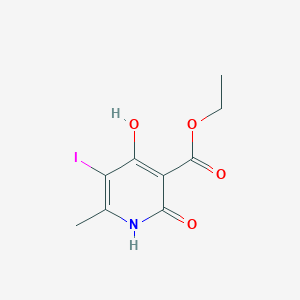
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)

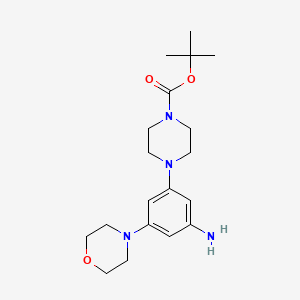
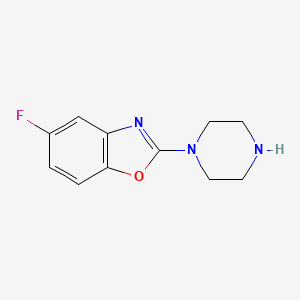

![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)

